molecular formula C20H18BrNO2 B11226319 N-(4-bromophenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide

N-(4-bromophenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide

Cat. No.: B11226319
M. Wt: 384.3 g/mol
InChI Key: KVIJUWPQGJEWFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide, also known by its chemical formula C14H14BrNO, is a synthetic organic compound. Its molecular weight is approximately 292.178 g/mol . This compound features a furan ring and a bromophenyl group, making it an interesting target for research and applications.

Preparation Methods

Synthetic Routes:: The synthesis of N-(4-bromophenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide involves several steps. One possible route includes the bromination of 4-methylacetophenone to obtain 4-bromo-4’-methylacetophenone. Subsequent coupling of this intermediate with furan-2-carbaldehyde leads to the desired product.

Reaction Conditions::
  • Bromination: Typically carried out using bromine or N-bromosuccinimide (NBS) in an organic solvent.
  • Coupling: The reaction between 4-bromo-4’-methylacetophenone and furan-2-carbaldehyde can be catalyzed by a base, such as potassium carbonate (K2CO3), in a suitable solvent.

Industrial Production:: While industrial-scale production methods may vary, the synthetic routes mentioned above provide a foundation for large-scale synthesis.

Chemical Reactions Analysis

N-(4-bromophenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide can undergo various reactions:

    Oxidation: Oxidative processes may modify the furan ring or the bromophenyl group.

    Reduction: Reduction reactions could lead to the formation of corresponding amines or alcohols.

    Substitution: The bromine atom in the phenyl ring is susceptible to nucleophilic substitution reactions.

Common reagents and conditions depend on the specific transformation. Major products formed during these reactions include derivatives of the compound with altered functional groups.

Scientific Research Applications

N-(4-bromophenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide finds applications in:

    Chemistry: As a building block for designing novel molecules.

    Biology: Investigating its interactions with biological targets.

    Medicine: Exploring potential therapeutic effects.

    Industry: Developing materials or catalysts.

Mechanism of Action

The compound’s mechanism of action likely involves binding to specific molecular targets or pathways. Further research is needed to elucidate these details.

Comparison with Similar Compounds

Remember that this information is based on available data, and further studies may reveal additional insights.

Properties

Molecular Formula

C20H18BrNO2

Molecular Weight

384.3 g/mol

IUPAC Name

N-(4-bromophenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide

InChI

InChI=1S/C20H18BrNO2/c1-14-2-4-15(5-3-14)19-12-10-18(24-19)11-13-20(23)22-17-8-6-16(21)7-9-17/h2-10,12H,11,13H2,1H3,(H,22,23)

InChI Key

KVIJUWPQGJEWFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.